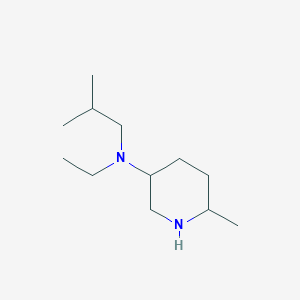

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine

Description

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-ethyl-6-methyl-N-(2-methylpropyl)piperidin-3-amine |

InChI |

InChI=1S/C12H26N2/c1-5-14(9-10(2)3)12-7-6-11(4)13-8-12/h10-13H,5-9H2,1-4H3 |

InChI Key |

FATXMBWRZRMFHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)C)C1CCC(NC1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine

Detailed Synthetic Routes

Preparation of 6-Methylpiperidin-3-amine Core

A common approach starts with 4-piperidinone derivatives:

Step 1: Synthesis of 6-methyl-4-piperidinone via alkylation of 4-piperidinone with methyl iodide or methyl bromide under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to selectively introduce the methyl group at the 6-position.

Step 2: Conversion of 6-methyl-4-piperidinone to 6-methylpiperidin-3-amine through reductive amination or amination reactions. For example, reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This approach ensures regioselective methyl substitution and provides the amine functionality at the 3-position.

N-Alkylation to Introduce Ethyl and Isobutyl Groups

The secondary amine at the nitrogen of the piperidine ring is further alkylated to install the ethyl and isobutyl substituents.

Method A: Sequential Alkylation

First, the secondary amine is reacted with ethyl bromide or ethyl iodide under basic conditions (e.g., potassium carbonate in acetonitrile) to yield N-ethyl-6-methylpiperidin-3-amine.

Subsequently, the monoalkylated amine undergoes a second alkylation with isobutyl bromide or isobutyl iodide under similar conditions to afford This compound.

Method B: Reductive Amination

- The secondary amine is reacted with aldehydes corresponding to ethyl and isobutyl groups (acetaldehyde and isobutyraldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride, allowing simultaneous or stepwise introduction of the alkyl groups via reductive amination.

Reaction Conditions and Solvents

Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are common bases for alkylation steps.

Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution reactions.

Temperature: Alkylation reactions are typically performed at room temperature to 60°C to optimize yield and minimize side reactions.

Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are employed for reductive amination due to their mild and selective reducing properties.

Analytical Data and Research Findings

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl groups at the 6-position and the ethyl/isobutyl substituents on nitrogen. Key signals include methyl protons (singlets or triplets depending on environment) and methylene protons adjacent to nitrogen.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak corresponding to This compound.

Infrared Spectroscopy (IR): Characteristic N-H stretching bands and C-H stretching of alkyl groups are observed.

Chromatography: Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with retention times consistent with the expected compound.

Yield and Purity Data

| Step | Reaction Type | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|

| Methylation of 4-piperidinone | Alkylation | 75-85 | >95 | Controlled temperature crucial |

| Reductive amination | Amination | 70-80 | >95 | Mild reducing agent preferred |

| N-Ethylation | Alkylation | 80-90 | >98 | Sequential alkylation |

| N-Isobutylation | Alkylation | 75-85 | >98 | Avoid overalkylation |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Sequential Alkylation | Straightforward, well-established | Requires multiple purification steps | 75-90 |

| Reductive Amination | Mild conditions, fewer side products | Requires careful control of reducing agent | 70-85 |

| One-pot Reductive Amination | Time-efficient, fewer isolation steps | Possible formation of side products | 65-80 |

Summary and Recommendations

The preparation of This compound is efficiently achieved by first synthesizing the 6-methylpiperidin-3-amine core via methylation and reductive amination of piperidinone derivatives.

Subsequent N-alkylation with ethyl and isobutyl groups is best performed sequentially under controlled basic conditions to achieve high purity and yield.

Reductive amination offers an alternative route with milder conditions but requires precise control to avoid side reactions.

Analytical characterization confirms the structural integrity and purity of the final compound.

Optimization of reaction temperatures, solvent choice, and reagent stoichiometry is critical for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties:

Structural Analogs

Functional and Reactivity Comparisons

- Lipophilicity: The isobutyl and methyl substituents in the target compound likely enhance lipophilicity compared to simpler analogs like nitrosopiperidine (logP ~0.5) or N-ethyl-N-isopropylpropan-2-amine (logP ~1.8).

- Basicity : Piperidine derivatives generally exhibit moderate basicity (pKa ~11). The electron-donating ethyl and isobutyl groups may slightly reduce basicity compared to unsubstituted piperidine, as seen in substituted morpholine analogs () .

- Synthetic Utility : Unlike bipyridine amines (), which are used as ligands or catalysts, the target compound’s branched alkyl groups may favor applications in drug discovery, similar to the piperidyl intermediates in .

Biological Activity

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives known for their diverse pharmacological profiles, including applications in cancer therapy, neuroprotection, and as enzyme inhibitors.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain piperidine compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 10.5 | Induces apoptosis via caspase activation |

| Compound A | FaDu (hypopharyngeal) | 8.0 | Microtubule destabilization |

| Compound B | Hep G2 (liver cancer) | 15.0 | Cell cycle arrest |

2. Neuroprotective Effects

Piperidine derivatives have also shown promise in neuroprotection. Research suggests that they may inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Alzheimer's . Compounds with similar structures have been reported to enhance cognitive function and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Properties

| Compound Name | MAO Inhibition (%) at 10 μM | Neuroprotective Mechanism |

|---|---|---|

| This compound | 65% | Reduces oxidative stress |

| Compound C | 70% | Increases neurotrophic factors |

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for various targets, including N-myristoyltransferase (NMT), which is crucial for the survival of certain pathogens like Leishmania . The selectivity of this compound for NMT over human enzymes suggests a potential therapeutic window for treating parasitic infections without significant toxicity to human cells.

Table 3: Enzyme Inhibition Data

| Enzyme Target | IC50 (μM) | Selectivity Ratio (Human/Pathogen) |

|---|---|---|

| N-myristoyltransferase (Leishmania) | 5.0 | >660-fold |

| Human NMT | 3,300 |

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, this compound was tested on MDA-MB-231 breast cancer cells. The compound demonstrated a dose-dependent increase in apoptosis markers, with significant morphological changes observed under microscopy following treatment at concentrations above 10 μM .

Case Study 2: Neuroprotective Effects in Animal Models

In vivo studies using rodent models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive performance in maze tests and reduced levels of oxidative stress markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.